

# **Application Notes and Protocols for LY2940094 Tartrate in Rodent Models of Depression**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | LY2940094 tartrate |           |
| Cat. No.:            | B15623468          | Get Quote |

### Introduction

LY2940094 is a novel, potent, and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor expressed in brain regions associated with mood disorders like the cortex, hippocampus, and amygdala.[1][2] The N/OFQ system is recognized for its significant role in stress-driven biology and behavior.[1] Preclinical and clinical evidence suggests that elevated levels of N/OFQ may be associated with depressive disorders, pointing to the blockade of NOP receptor signaling as a promising therapeutic strategy for Major Depressive Disorder (MDD).[1][3] LY2940094, being orally bioavailable, serves as a critical tool for investigating this hypothesis in rodent models.[4][5] Studies have demonstrated that targeting NOP receptors with LY2940094 produces antidepressant-like effects in rodents, which has translated to observed efficacy in patients with MDD.[1][2]

# **Mechanism of Action: NOP Receptor Antagonism**

LY2940094 exerts its therapeutic effects by blocking the binding of the endogenous ligand N/OFQ to the NOP receptor. In states of stress or depression, the N/OFQ system may be overactive. By antagonizing the NOP receptor, LY2940094 inhibits the downstream signaling cascade, thereby mitigating the effects of excessive N/OFQ activity and producing an antidepressant-like response. The antidepressant-like effects of LY2940094 were shown to be absent in mice lacking the NOP receptor, confirming its on-target mechanism.[3][4][6]





Click to download full resolution via product page

Caption: NOP receptor signaling and antagonism by LY2940094.

### **Data from Preclinical Studies**

LY2940094 has demonstrated antidepressant- and anxiolytic-like effects across various rodent models.[4] It consistently reduces immobility in the forced-swim test, a standard assay for screening antidepressant drugs.[4] Notably, its efficacy in this model is comparable to that of the established tricyclic antidepressant, imipramine.[2][4] While it does not show activity in all anxiety models, it has demonstrated anxiolytic-like effects in assays such as fear-conditioned freezing and stress-induced hyperthermia.[4][7][8] An important finding is that LY2940094 can augment the antidepressant-like effects of fluoxetine, a selective serotonin reuptake inhibitor



(SSRI), without altering the occupancy of either the NOP receptor or the serotonin transporter (SERT).[4][6][7] This suggests a synergistic potential for combination therapies.

Table 1: Antidepressant-like Effects of LY2940094

**Monotherapy** 

| Rodent Model | Behavioral<br>Assay | Dosing (p.o.) | Key Outcome                                                                         | Reference |
|--------------|---------------------|---------------|-------------------------------------------------------------------------------------|-----------|
| Mice         | Forced-Swim<br>Test | 30 mg/kg      | Minimal effective dose to decrease immobility.                                      | [4]       |
| Rats         | Forced-Swim<br>Test | 30 mg/kg      | Robustly decreased immobility time, comparable to imipramine.                       | [2]       |
| NOP-/- Mice  | Forced-Swim<br>Test | N/A           | Antidepressant-<br>like effect was<br>absent,<br>confirming on-<br>target activity. | [4][6]    |

**Table 2: Anxiolytic-like Effects of LY2940094** 



| Rodent Model             | Behavioral<br>Assay            | Dosing (p.o.)               | Key Outcome                                                       | Reference |
|--------------------------|--------------------------------|-----------------------------|-------------------------------------------------------------------|-----------|
| Mice                     | Fear-Conditioned<br>Freezing   | 30 mg/kg                    | Significantly attenuated immobility (freezing).                   | [7]       |
| Rats (Fischer F-<br>344) | Stress-Induced<br>Hyperthermia | 3, 10, 30 mg/kg             | Dose-dependent inhibition of stress-induced temperature increase. | [4]       |
| Rats                     | Vogel Conflict<br>Test         | Up to 100% NOP<br>Occupancy | No anxiolytic- or anxiogenic-like effects observed.               | [1][2]    |
| Mice                     | Marble-Burying<br>Assay        | Up to 100% NOP<br>Occupancy | No anxiolytic-like activity observed.                             | [1]       |

**Table 3: Combination Study with Fluoxetine** 

| Rodent Model | Behavioral<br>Assay | Dosing                    | Key Outcome                                    | Reference |
|--------------|---------------------|---------------------------|------------------------------------------------|-----------|
| Mice         | Forced-Swim<br>Test | LY2940094 +<br>Fluoxetine | Augmented the behavioral effect of fluoxetine. | [4][6][7] |

# Experimental Protocols Protocol 1: Drug Preparation and Administration

This protocol is based on methodologies reported in preclinical studies.[2]

- Reagents and Materials:
  - LY2940094 tartrate



- Captisol® (20% w/v solution)
- pH meter
- Sterile water for injection
- Vortex mixer and/or sonicator
- Oral gavage needles (appropriate size for mice or rats)
- Syringes
- Vehicle Preparation:
  - Prepare a 20% (w/v) solution of Captisol® in sterile water.
  - Adjust the pH of the Captisol solution to 2.0 using appropriate acids (e.g., HCl).
- LY2940094 Solution Preparation:
  - Calculate the required amount of LY2940094 tartrate based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.
  - Dissolve the calculated amount of LY2940094 tartrate in the prepared 20% Captisol (pH
     2) vehicle.
  - Use a vortex mixer and/or sonicator to ensure the compound is fully dissolved. The final solution should be clear.
  - Prepare fresh on the day of the experiment.
- Administration:
  - Administer the solution to rodents via oral gavage (p.o.).
  - The typical administration volume is 10 ml/kg for mice and 1 ml/kg for rats.[2]
  - In the cited studies, LY2940094 was typically administered 60 minutes prior to behavioral testing to allow for adequate absorption and brain penetration.[2][7]



## **Protocol 2: Mouse Forced-Swim Test (FST)**

The FST is a widely used assay to assess antidepressant-like activity by measuring the immobility of rodents when placed in an inescapable water cylinder.[9]

#### Apparatus:

- Transparent cylinders (e.g., 25 cm height x 10 cm diameter).
- Fill cylinders with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom or climb out.
- Video recording system for later scoring.

#### • Experimental Procedure:

- Habituation/Pre-test (Day 1 Optional but recommended): Place each mouse in its respective cylinder for 15 minutes. This session is for adaptation and is not scored. Dry the mice thoroughly with a towel before returning them to their home cages.
- Drug Administration (Day 2): Administer LY2940094 (e.g., 30 mg/kg, p.o.), vehicle, or a positive control like imipramine (e.g., 15-30 mg/kg, i.p.) at the appropriate pre-treatment time (60 minutes for oral LY2940094, 30 minutes for i.p. imipramine).[2][4]
- Test Session (Day 2): 60 minutes post-LY2940094 administration, place the mice individually into the water cylinders for a 6-minute session.
- Record the entire 6-minute session for each animal.

#### Data Analysis:

- A trained observer, blind to the treatment conditions, should score the duration of immobility.
- Immobility is defined as the cessation of struggling and remaining floating in the water,
   making only small movements necessary to keep the head above water.[9]
- Typically, the last 4 minutes of the 6-minute session are scored.



 Compare the duration of immobility between the LY2940094-treated group, the vehicle group, and the positive control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant decrease in immobility time is indicative of an antidepressant-like effect.

## **Experimental Workflow Visualization**

The following diagram outlines a typical workflow for evaluating LY2940094 in a rodent model of depression.





Click to download full resolution via product page

Caption: General experimental workflow for preclinical rodent studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rodent tests of depression and anxiety: Construct validity and translational relevance -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for LY2940094 Tartrate in Rodent Models of Depression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623468#using-ly2940094-tartrate-in-rodent-models-of-depression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com